methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate
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Overview
Description
Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is a complex organic compound that features a pyridazinone core substituted with a fluoro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate typically involves multi-step organic reactions. The starting materials often include 4-fluoro-2-methoxybenzylamine and pyridazinone derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the fluoro-methoxyphenyl group.
Amidation: reactions to form the acetamido linkage.
Esterification: reactions to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-methoxyphenyl group can enhance binding affinity and specificity, while the pyridazinone core can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxybenzylamine
- 4-Fluoro-2-methoxyphenol
- 4-Fluoro-2-methylphenol
Uniqueness
Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H18FN3O5 |
---|---|
Molecular Weight |
363.34 g/mol |
IUPAC Name |
methyl 3-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C17H18FN3O5/c1-25-14-9-11(18)3-4-12(14)13-5-6-16(23)21(20-13)10-15(22)19-8-7-17(24)26-2/h3-6,9H,7-8,10H2,1-2H3,(H,19,22) |
InChI Key |
QHFRDDBUZWAGBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)OC |
Origin of Product |
United States |
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